molecular formula C9H9ClFNO2S B13738875 Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester CAS No. 131533-07-8

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester

Cat. No.: B13738875
CAS No.: 131533-07-8
M. Wt: 249.69 g/mol
InChI Key: AWGBZZXOIDGMDJ-UHFFFAOYSA-N
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Description

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is a chemical compound with the molecular formula C9H9ClFNO2S This compound is known for its unique structure, which includes a combination of amino, chloro, and fluoro substituents on a phenyl ring, along with a thioether linkage and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-chloro-4-fluorophenol and methyl thioacetate.

    Thioether Formation: The phenol group of 5-amino-2-chloro-4-fluorophenol is converted to a thioether by reacting it with methyl thioacetate under basic conditions. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Esterification: The resulting thioether intermediate is then esterified using a suitable esterification reagent, such as methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, chloro-, methyl ester: Similar in structure but lacks the amino and fluoro substituents.

    Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.

Uniqueness

Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of amino, chloro, and fluoro substituents on the phenyl ring, along with the thioether and ester functionalities, make it a versatile compound in various fields of research and industry.

Properties

CAS No.

131533-07-8

Molecular Formula

C9H9ClFNO2S

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate

InChI

InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3

InChI Key

AWGBZZXOIDGMDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

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